![molecular formula C16H15NO5S B2690605 Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate CAS No. 920393-57-3](/img/structure/B2690605.png)
Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
- MSB has been investigated for its potential as an anti-inflammatory agent. In vitro studies have shown that certain derivatives of MSB exhibit selective inhibition of cyclooxygenase-2 (COX-2) isozyme . COX-2 inhibitors are valuable in managing inflammation-related conditions.
- MSB derivatives were evaluated as both COX-1 and COX-2 inhibitors. Compound 11b demonstrated potent COX-2 inhibitory activity (IC50 = 0.10 μM) and a high selectivity index (SI = 134). These findings suggest its potential use in managing pain and inflammation .
- Compound 11b also exhibited a favorable safety profile regarding ulcerogenic liability (Ulcer Index, UI = 0.83). This property is crucial for minimizing adverse effects associated with long-term drug use .
- Researchers conducted in silico predictions of physicochemical properties, absorption, distribution, metabolism, and excretion (ADME), and drug-likeness profiles for MSB derivatives. These computational analyses provide insights into their pharmacokinetic behavior and suitability for drug development .
- Photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides led to the synthesis of various benzothiophenes and benzoselenophenes. MSB derivatives may serve as building blocks in such synthetic pathways .
Anti-Inflammatory Activity
Cyclooxygenase Inhibition
Ulcerogenic Liability Assessment
In Silico ADME Prediction
Benzothiophene and Benzoselenophene Synthesis
Antimicrobial Properties: (Additional Field):
Propriétés
IUPAC Name |
methyl 4-[(2-methylsulfonylphenyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-22-16(19)12-9-7-11(8-10-12)15(18)17-13-5-3-4-6-14(13)23(2,20)21/h3-10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQOVBDEOVTMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.